5-[(2,5-dimethylphenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-[(2,5-dimethylphenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heterocyclic core. Its structure includes a 2,5-dimethylphenylmethyl group at position 5 and a 4-methylphenyl substituent at position 2. These methyl groups enhance lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-5-8-18(9-6-15)20-13-21-22(26)24(10-11-25(21)23-20)14-19-12-16(2)4-7-17(19)3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGAXVBRDIPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2,5-dimethylphenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, antioxidant effects, and implications for cancer treatment.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 455.57 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazin core, which is known for various biological activities.
Biological Activity Overview
Research indicates that pyrazolone derivatives exhibit a range of biological activities including:
- Cytotoxicity : Several studies have reported that pyrazolone derivatives show selective toxicity towards cancer cells while sparing non-cancerous cells. For instance, compounds similar to the target compound demonstrated significant cytotoxic effects on A431 cancer cells compared to HaCaT non-cancerous cells .
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which can protect cells from oxidative stress and may contribute to their therapeutic effects in oncology .
Cytotoxic Effects
A study evaluating various pyrazolone derivatives found that the tested compounds exhibited higher toxicity in cancerous A431 cells compared to non-cancerous HaCaT cells. The cytotoxic effects were assessed using an MTT assay, revealing that certain compounds reduced cell viability significantly at higher concentrations (e.g., 0.5 mM), with some achieving over 80% reduction in viability in cancerous cells .
| Compound | Cell Line | Concentration (mM) | Viability Reduction (%) |
|---|---|---|---|
| 5a | A431 | 0.5 | 80 |
| 5b | A431 | 0.5 | 75 |
| 5c | A431 | 0.5 | 70 |
The mechanism of action for pyrazolone derivatives often involves the inhibition of specific signaling pathways crucial for cancer cell survival. For example, some compounds have been reported to inhibit the PI3K/Akt and ERK signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells .
Antioxidant Properties
In addition to their cytotoxic effects, certain pyrazolone derivatives have shown promising antioxidant activity. This was evaluated by measuring the ability of these compounds to prevent cell death induced by hydrogen peroxide in both cancerous and non-cancerous cell lines. The results indicated that some derivatives could effectively mitigate oxidative stress in cells .
Case Studies
- Case Study on Selective Toxicity : In a comparative study involving multiple pyrazolone derivatives, it was observed that compound 5a demonstrated a hormetic effect where low concentrations increased cell viability in non-cancerous cells while high concentrations led to significant toxicity in cancerous A431 cells. This biphasic response highlights the potential for targeted cancer therapies using such compounds .
- Antioxidant Evaluation : Another study focused on the antioxidant capacity of these derivatives showed that specific modifications in the chemical structure enhanced their ability to scavenge free radicals, suggesting avenues for further development aimed at improving therapeutic efficacy against oxidative stress-related conditions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s substituents differentiate it from analogues in terms of electronic and steric effects:
Key Observations :
- Methyl vs.
- Methoxy Groups : Methoxy substituents (e.g., ) enhance solubility via hydrogen bonding but reduce logP by ~0.3–0.5 units compared to methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
